1-(2-Pyridyloxy)-2-propanone
Description
Significance of the Pyridyloxy Moiety and Ketoether Structures in Advanced Chemical Science
The pyridyloxy moiety is a key functional group in a variety of applications, from pharmaceuticals to materials science. ontosight.aiwho.int Its presence can influence a molecule's electronic properties, solubility, and biological activity. ontosight.ai The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or a ligand for metal catalysts, while the ether linkage provides a degree of conformational flexibility. mdpi.com The pyridyloxy group has been utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists. Furthermore, the development of pyridyloxy-directed reactions has enabled the selective functionalization of otherwise unreactive C-H bonds, a significant advancement in synthetic methodology. acs.orgresearchgate.net
Ketoether structures, characterized by a ketone functional group in proximity to an ether linkage, are also of considerable interest. nasa.gov These structures are found in a range of natural products and are important intermediates in organic synthesis. acs.orgbio-conferences.org The interplay between the carbonyl group and the ether oxygen can lead to unique reactivity patterns and has been a subject of studies in polymer chemistry and atmospheric chemistry. nasa.govcopernicus.orgresearchgate.net The fragmentation of β-keto ether oximes, for instance, has been a subject of detailed mechanistic investigation. acs.org
Overview of the 1-(2-Pyridyloxy)-2-propanone Scaffold in Synthetic and Mechanistic Contexts
The this compound scaffold combines the key features of both the pyridyloxy and ketoether motifs. This unique combination makes it a versatile tool for organic chemists. It can serve as a precursor in the synthesis of various heterocyclic systems and other complex organic molecules. cymitquimica.com The presence of both a nucleophilic pyridine nitrogen and an electrophilic ketone carbonyl, along with the alpha-protons adjacent to the ketone, allows for a diverse range of chemical transformations.
The compound can participate in reactions such as condensations and oxidations, highlighting its role as a valuable synthetic intermediate. cymitquimica.com Mechanistically, the interaction between the pyridyloxy and propanone components can influence reaction pathways and stereochemical outcomes. The study of such molecules contributes to a deeper understanding of reaction mechanisms and the development of new synthetic strategies.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | cymitquimica.com |
| Molecular Weight | 135.16 g/mol | nih.gov |
| CAS Number | 6302-02-9 | cymitquimica.comnih.gov |
| Appearance | Yellow to brown liquid | cymitquimica.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | cymitquimica.com |
| IUPAC Name | 1-(pyridin-2-yloxy)propan-2-one | nih.gov |
Properties
IUPAC Name |
1-pyridin-2-yloxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOHBFORQHKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Pyridyloxy 2 Propanone and Its Structural Analogs
Established Synthetic Routes to the 1-(2-Pyridyloxy)-2-propanone Core Structure
The construction of the this compound framework is most efficiently achieved by forming the ether linkage between a pre-existing pyridine (B92270) ring and a three-carbon ketone component.
Etherification Strategies for the Pyridyloxy Linkage Formation
The formation of the ether bond between the pyridine ring and the propanone moiety is a critical step in the synthesis of the target molecule. The Williamson ether synthesis stands out as a primary and versatile method for this purpose. masterorganicchemistry.comwikipedia.org This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of a 2-pyridone salt (acting as the nucleophile) with a halogenated derivative of acetone (B3395972).
A significant challenge in the alkylation of 2-pyridone is the issue of regioselectivity, as it exists in tautomeric equilibrium with 2-hydroxypyridine. This ambident nucleophile can undergo alkylation at either the nitrogen atom, leading to an N-alkylated product, or the oxygen atom, resulting in the desired O-alkylated pyridyl ether. researchgate.net The outcome of this reaction is highly dependent on several factors, including the nature of the cation, the solvent, and the alkylating agent. researchgate.net For instance, the use of silver salts of 2-pyridone in nonpolar solvents tends to favor O-alkylation, whereas alkali metal salts in polar aprotic solvents like dimethylformamide (DMF) can also promote the formation of the pyridyl ether. researchgate.net
Recent advancements have also explored regioselective O-alkylation of 2-pyridones through methods such as triflic acid-catalyzed carbenoid insertion, offering a metal-free alternative. rsc.org Another innovative approach involves a bismuth(V)-mediated O-arylation of pyridones, presenting an umpolung strategy that is complementary to traditional methods. nih.govworktribe.com
Table 1: Factors Influencing N- vs. O-Alkylation of 2-Pyridone
| Factor | Condition Favoring O-Alkylation (Pyridyl Ether) | Condition Favoring N-Alkylation (Pyridone) |
|---|---|---|
| Metal Cation | Silver (Ag+) | Alkali Metals (e.g., Na+, K+) |
| Solvent | Nonpolar (e.g., benzene), Polar Aprotic (e.g., DMF) | Nonpolar solvents can also yield N-alkylation |
| Leaving Group | Good leaving groups (e.g., I-, Br-, OTs-) on the alkylating agent are necessary for the SN2 reaction. masterorganicchemistry.com | Same as for O-alkylation. |
Propanone Scaffold Construction and Carbonyl Introduction
The propanone component of this compound is typically introduced as a complete, functionalized three-carbon unit. The most common precursors are α-haloketones, such as chloroacetone (B47974) or bromoacetone. nih.gov These molecules are ideal alkylating agents in the Williamson ether synthesis due to the presence of a reactive carbon-halogen bond adjacent to the activating carbonyl group.
The synthesis of these α-haloketones is well-established. For example, acetone can undergo acid-catalyzed halogenation to produce the corresponding α-haloacetone. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate, which then acts as a nucleophile to attack the diatomic halogen. masterorganicchemistry.com
Advanced Synthetic Transformations Utilizing this compound as a Precursor
Once synthesized, this compound serves as a versatile precursor for the creation of a diverse range of structural analogs through modifications at the ketone, the pyridine ring, or by introducing chirality.
Derivatization and Functionalization at the Ketone Moiety
The ketone functional group in this compound is a hub for a variety of chemical transformations. One of the most fundamental reactions is its reduction to a secondary alcohol, which can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org This transformation opens the door to a new class of chiral or achiral alcohol derivatives.
Furthermore, the α-carbon adjacent to the ketone is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including further alkylation or acylation, allowing for the extension of the carbon chain or the introduction of new functional groups at this position.
Table 2: Potential Derivatizations at the Ketone Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Aldol Condensation | Aldehyde/Ketone, Acid/Base Catalyst | β-Hydroxy Ketone |
| Halogenation | Br2, Acid Catalyst | α-Halo Ketone |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Regioselective and Chemoselective Modifications of the Pyridine Ring
The pyridine ring, while aromatic, is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution. nih.gov The functionalization of the pyridine ring in this compound can be challenging but offers a pathway to a wide array of analogs. The position of substitution is influenced by the electronic nature of the existing pyridyloxy group and the reaction conditions.
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the direct modification of pyridine rings. nih.gov These reactions can introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, often with high regioselectivity. The choice of catalyst and directing group can steer the functionalization to the C3, C4, C5, or C6 positions of the pyridine ring.
Stereoselective Synthesis of Chiral Analogs of Pyridyloxy-Propanones
The introduction of chirality into the this compound scaffold can lead to compounds with potentially unique biological activities. A primary strategy for achieving this is through the asymmetric reduction of the prochiral ketone. This can be accomplished using chiral reducing agents or through biocatalysis, where enzymes from various organisms, such as plants, can reduce the ketone to a chiral alcohol with high enantioselectivity. nih.gov
Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions at or near the ketone. For example, the synthesis of chiral 1-(2-pyrrolyl)alkylamines has been achieved by the addition of organometallic reagents to chiral 2-pyrroleimines, a strategy that could be adapted for pyridyloxy analogs. researchgate.net Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, offers an efficient route to enantiomerically pure chiral alcohols from racemic ketones. mdpi.com
Novel Synthetic Approaches Employing Pyridyloxy-Propanone Scaffolds
The pyridyloxy-propanone core is a versatile scaffold for developing more complex molecules. Modern synthetic organic chemistry provides several powerful tools for the elaboration of such structures, including C-H functionalization, directed metalation, and catalytic cross-coupling reactions. These methods allow for the introduction of new functional groups with high precision, enabling the synthesis of a diverse range of derivatives.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a highly efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. For pyridyloxy-propanone scaffolds, the pyridine ring and the aryl group of the pyridyloxy moiety are potential sites for C-H activation.
Palladium-catalyzed C-H olefination is a notable example. While direct studies on this compound are not prevalent, analogous systems such as arylethyl ethers have been successfully functionalized. nih.gov This reaction typically employs a palladium(II) catalyst in the presence of a ligand, such as a mono-protected amino acid (MPAA), to direct the olefination to the ortho-position of the aryl ether. nih.gov This approach could be extrapolated to the pyridyloxy scaffold, targeting the C-H bonds on an associated aromatic ring.
Recent advancements have demonstrated that weakly coordinating functional groups, like ethers, can direct C-H activation. nih.gov This is significant for the pyridyloxy-propanone structure, where the ether oxygen could serve as a directing group for the functionalization of an aromatic ring attached to the pyridyl moiety. The general reaction scheme for such a transformation is presented below:
Table 1: Representative Conditions for Ether-Directed C-H Olefination
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Ac-Ile-OH | t-AmylOH | 110 | 66 |
| 2 | Pd(OAc)₂ | Ac-Gly-OH | Toluene | 100 | 55 |
| 3 | Pd(OAc)₂ | Ac-Val-OH | Dioxane | 120 | 72 |
Data is hypothetical and based on analogous reactions in the literature.
Directed Metalation (DoM) Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
In the context of pyridyloxy-propanone scaffolds, both the pyridyl nitrogen and the ether oxygen can act as directing groups. The methoxy (B1213986) group is a well-established DMG, and by analogy, the oxygen of the pyridyloxy group can direct the lithiation of an attached aromatic ring. wikipedia.org Similarly, the nitrogen atom in the pyridine ring can direct the metalation of the pyridine ring itself. harvard.edu
The general principle involves the treatment of the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, followed by quenching with an electrophile. baranlab.orgharvard.edu
Table 2: Common Reagents and Electrophiles in DoM Reactions
| Directing Group | Organolithium Reagent | Common Electrophiles | Resulting Functional Group |
| Pyridyl Nitrogen | n-BuLi/TMEDA | I₂ | Iodo |
| Ether Oxygen | sec-BuLi | DMF | Aldehyde |
| Ether Oxygen | Me₃SnCl | Trimethylstannyl |
This table illustrates potential DoM strategies applicable to pyridyloxy-propanone analogs.
Catalytic Coupling Reactions for Pyridyloxy-Propanone Formation
Catalytic cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C and C-X bonds. The synthesis of pyridyloxy-propanone and its analogs can be envisioned through several catalytic coupling strategies.
One approach is the palladium-catalyzed Heck-Mizoroki reaction, which couples an aryl halide with an alkene. nih.gov This could be used to attach a propenone-containing side chain to a pyridyl halide. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
Another powerful method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. youtube.com For the synthesis of a pyridyloxy-propanone analog, this could involve coupling a pyridyl boronic acid with a halogenated propanone derivative or vice versa.
The formation of the ether linkage in the pyridyloxy moiety can also be achieved via catalytic coupling, such as a Buchwald-Hartwig amination-type reaction, which is used for the formation of C-N and C-O bonds. acs.orgnih.gov
Table 3: Overview of Potential Catalytic Coupling Strategies
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
| Heck-Mizoroki | Halogenated Pyridine | Allylic alcohol | Pd(OAc)₂ / Ligand | C-C |
| Suzuki-Miyaura | Pyridyl Boronic Acid | Halogenated Ketone | Pd(PPh₃)₄ / Base | C-C |
| Buchwald-Hartwig | Hydroxypyridine | Halogenated Propanone | Pd Catalyst / Ligand | C-O |
This table outlines conceptual catalytic approaches to the synthesis of the pyridyloxy-propanone scaffold.
Chemical Reactivity and Mechanistic Investigations of 1 2 Pyridyloxy 2 Propanone
Reaction Pathways of the Ketone Functionality within the 1-(2-Pyridyloxy)-2-propanone Structure
The ketone group is a site of significant reactivity, primarily centered around the electrophilic carbonyl carbon and the acidic α-hydrogens on the adjacent methylene (B1212753) and methyl groups.
Enolization and Related Reactions in Acidic and Basic Media
The presence of hydrogens on the carbons alpha (α) to the carbonyl group allows this compound to form enol or enolate tautomers under acidic or basic conditions, respectively. quora.comlibretexts.org This process, known as enolization, is fundamental to many of the ketone's reactions.
Base-Catalyzed Enolization: In the presence of a base, a proton is removed from an α-carbon to form a resonance-stabilized enolate anion. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized between the α-carbon and the carbonyl oxygen. ucalgary.ca Two possible enolates can be formed from this compound: the kinetic enolate from deprotonation of the methyl group and the thermodynamic enolate from deprotonation of the methylene group. The acidity of the methylene (C1) protons is expected to be enhanced due to the electron-withdrawing inductive effect of the adjacent pyridyloxy group, making them more acidic than typical ketone α-hydrogens. ucalgary.ca
Acid-Catalyzed Enolization: In acidic media, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.orgvanderbilt.edu A weak base (like water or the conjugate base of the acid catalyst) then removes a proton from the α-carbon to form a neutral enol intermediate. libretexts.org This process facilitates reactions such as α-halogenation.
Table 1: Comparison of Approximate pKa Values for α-Hydrogens in Carbonyl Compounds This table illustrates the expected trend in acidity. Actual values may vary.
| Compound | α-Position | Approximate pKa | Factors Influencing Acidity |
|---|---|---|---|
| Acetone (B3395972) (Propanone) | Methyl | 19-20 | Baseline for a simple ketone. |
| Ethyl Acetate | Methylene | ~25 | The ester's alkoxy group competes via resonance, destabilizing the enolate and decreasing acidity. ucalgary.ca |
| This compound | Methylene (C1) | <19 (Estimated) | The electron-withdrawing pyridyloxy group stabilizes the conjugate base via induction, increasing acidity. |
| This compound | Methyl (C3) | ~19 (Estimated) | Less affected by the ether group; similar to acetone. |
Nucleophilic Additions to the Carbonyl Group and Subsequent Transformations
The polarized nature of the carbon-oxygen double bond makes the carbonyl carbon an excellent electrophile for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This fundamental reaction transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. libretexts.org
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically by adding a mild acid during workup, yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org
Key nucleophilic addition reactions applicable to this compound include:
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that react irreversibly to form tertiary alcohols after protonation. bham.ac.uk
Reduction with Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, producing the secondary alcohol 1-(2-pyridyloxy)propan-2-ol upon workup.
Formation of Cyanohydrins: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.
Addition-Elimination Reactions with Nitrogen Nucleophiles: Primary amines (R-NH₂) react to form imines, while hydroxylamine (NH₂OH) forms oximes. libretexts.org These reactions proceed through a tetrahedral intermediate, which then eliminates a molecule of water to form a C=N double bond. libretexts.org This pathway is also known as a condensation reaction. libretexts.org
Table 2: Expected Products from Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product Type |
|---|---|---|
| R-MgX (Grignard Reagent) | Magnesium Alkoxide | Tertiary Alcohol |
| NaBH₄ (Sodium Borohydride) | Alkoxide | Secondary Alcohol |
| NaCN / H⁺ (Sodium Cyanide) | Alkoxide | Cyanohydrin |
| R-NH₂ (Primary Amine) | Hemiaminal | Imine |
| NH₂OH (Hydroxylamine) | (unstable intermediate) | Oxime |
Reactivity and Stability of the Pyridyloxy Ether Linkage
Cleavage and Rearrangement Processes of the Ether Bond
Aryl ether bonds are generally robust, but the C(aryl)-O bond in 2-pyridyl ethers can be selectively cleaved under specific catalytic conditions. Nickel-catalyzed cross-coupling reactions with organozinc reagents, for example, can achieve the cleavage of the C(aryl)-O bond, effectively using the pyridyloxy group as a leaving group. acs.org
Acid-catalyzed cleavage of aryl-ether bonds is also a known process, particularly studied in the context of lignin depolymerization, which contains similar structural motifs. nih.govacs.org Under strongly acidic conditions, protonation of the ether oxygen can facilitate bond scission, although this often requires harsh conditions. acs.org
Rearrangement reactions involving α-alkoxy ketones can be complex. While no specific rearrangements for this compound are documented, analogous structures can undergo reactions like the Favorskii rearrangement if an α-halo derivative is formed. libretexts.org Additionally, the Boekelheide rearrangement is a known process for N-alkenoxypyridinium salts, which could potentially be formed from the enol or enolate of the title compound, leading to β-2-pyridyl alkyl ketones. researchgate.net
Stability Considerations under Diverse Reaction Conditions
The stability of this compound is governed by the resilience of its ketone and ether functionalities.
pH and Temperature: The ether linkage is stable to most basic conditions but can be susceptible to cleavage under high temperatures and strongly acidic conditions. acs.org The ketone group is stable but can undergo acid- or base-catalyzed enolization, which can lead to side reactions like aldol condensations or racemization if the α-carbon were chiral.
Oxidative and Reductive Conditions: The ketone can be reduced to a secondary alcohol using hydride reagents. The pyridine (B92270) ring and the ether linkage are generally resistant to these conditions. Strong oxidizing agents could potentially affect the pyridine ring or the methylene group, but specific data is lacking.
Metabolic Stability: Ketones, particularly those with α-hydrogens, can be sites of metabolic degradation by enzymes. However, substitutions at the α-position can sometimes enhance metabolic stability by sterically hindering enzymatic access to the carbonyl group. nih.gov
Intramolecular and Intermolecular Reactions Involving this compound
The bifunctional nature of this compound allows for a range of potential intramolecular and intermolecular reactions.
Intramolecular Reactions: While sterically constrained, the formation of an enolate at the C1 position could theoretically lead to an intramolecular cyclization via nucleophilic attack on the pyridine ring, though such reactions are generally difficult and require specific activation of the ring. More plausible intramolecular reactions could be designed by introducing reactive substituents onto the pyridine ring that are positioned to interact with the ketone or enolate.
Intermolecular Reactions:
Aldol Reaction: In the presence of a base, the enolate of one molecule of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule. This leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Cross-Coupling Reactions: As mentioned, the pyridyloxy group can be used as a leaving group in nickel-catalyzed intermolecular cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the aryl position. acs.org
Reactions with External Electrophiles: The enolate is a soft nucleophile and can react with a variety of external electrophiles besides another ketone. For example, reaction with an alkyl halide would result in the alkylation of the α-carbon.
Intramolecular Cyclization Reactions for Heterocycle Formation
The structure of this compound is analogous to that of α-phenoxy ketones, which are well-known precursors for the synthesis of benzofurans and related heterocyclic systems through intramolecular cyclization. This transformation, typically catalyzed by acids or bases, involves the nucleophilic attack of the activated aromatic ring onto the carbonyl group.
Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the propanone moiety is protonated, enhancing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack by the pyridine ring. Subsequent dehydration leads to the formation of a furan ring fused to the pyridine, resulting in a furopyridine derivative. The regioselectivity of this cyclization would be influenced by the electronic properties of the pyridine ring. Computational studies on similar systems, such as the cyclization of α-aryloxy ketones, have shown that the reaction proceeds through a protonated carbonyl intermediate, and the stability of the subsequent cationic species dictates the reaction pathway researchgate.netsemanticscholar.org.
Base-Catalyzed Cyclization: While less common for simple α-aryloxy ketones, base-catalyzed cyclization could be envisioned for this compound under specific conditions, potentially involving the formation of an enolate intermediate. The electron-withdrawing nature of the pyridine ring could influence the acidity of the α-protons, facilitating enolate formation.
The general mechanism for the acid-catalyzed cyclodehydration of α-aryloxy ketones is depicted below, which serves as a plausible pathway for this compound.
| Step | Description | Intermediate |
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Oxonium ion |
| 2 | Intramolecular electrophilic attack of the pyridine ring on the activated carbonyl carbon. | Cyclized cationic intermediate |
| 3 | Deprotonation and dehydration. | Furopyridine |
Condensation and Polymerization Behavior of Pyridyloxy-Propanone Units
The presence of both a reactive ketone group and a pyridine moiety in this compound suggests the potential for this compound to undergo condensation and polymerization reactions.
Condensation Reactions: The methyl group adjacent to the carbonyl is susceptible to deprotonation under basic conditions, forming an enolate. This enolate can then participate in aldol-type condensation reactions with other electrophiles, including another molecule of this compound. Such self-condensation would lead to the formation of α,β-unsaturated ketones. The Kröhnke pyridine synthesis, for example, involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, highlighting the reactivity of the methylene group adjacent to a pyridine ring wikipedia.orgresearchgate.net.
Detailed Mechanistic Elucidation of Key Chemical Transformations
A detailed understanding of the reaction mechanisms for the transformations of this compound requires the identification of intermediates, analysis of transition states, and kinetic and thermodynamic studies. In the absence of direct experimental data for this specific compound, we can extrapolate from theoretical and experimental studies on analogous systems.
Identification and Characterization of Reaction Intermediates
For the intramolecular cyclization of this compound, several key intermediates can be postulated based on studies of similar reactions.
In an acid-catalyzed cyclization , the initial intermediate is the protonated ketone (oxonium ion) . This species is significantly more electrophilic than the neutral ketone, facilitating the subsequent intramolecular attack. Following the cyclization step, a cationic intermediate is formed, where the positive charge is delocalized over the pyridine ring and the newly formed ring system. The stability of this intermediate is crucial for the reaction to proceed. Finally, a neutral alcohol intermediate is formed upon addition of a nucleophile (like water) or deprotonation, which then undergoes dehydration to yield the final furopyridine product.
Theoretical studies, such as Density Functional Theory (DFT) calculations, on related cyclization reactions have been instrumental in identifying and characterizing such intermediates mdpi.comresearchgate.net. These studies help in understanding the geometry and electronic structure of the transient species involved in the reaction pathway.
Transition State Analysis and Energy Profiles
The feasibility and selectivity of a chemical reaction are governed by the energy of the transition states connecting the reactants, intermediates, and products. Computational chemistry provides powerful tools to analyze these transition states.
For the intramolecular cyclization of an α-aryloxy ketone, DFT calculations can be employed to model the transition state of the ring-closing step. This analysis would reveal the geometry of the molecule at the highest point of the energy barrier, providing insights into the bonding changes occurring during the cyclization. For instance, in an acid-catalyzed reaction, the transition state would involve the partial formation of the new carbon-carbon bond between the pyridine ring and the carbonyl carbon, and the partial breaking of the carbonyl π-bond.
The energy profile for the reaction would illustrate the relative energies of the reactants, intermediates, transition states, and products. Such a profile would indicate whether the reaction is kinetically or thermodynamically controlled and would help in predicting the most favorable reaction pathway. Studies on other intramolecular cyclizations have successfully used transition state calculations to explain observed stereoselectivity and reactivity e3s-conferences.orgyoutube.com.
A hypothetical energy profile for the acid-catalyzed cyclization of this compound would likely show an initial energy input to overcome the activation barrier for the cyclization, leading to a relatively stable cationic intermediate, followed by a smaller energy barrier for the final dehydration step.
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Kinetic studies provide information about the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction and the position of equilibrium.
For the intramolecular cyclization of this compound, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. This would allow for the determination of the rate law and the activation energy of the reaction.
Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction could be determined experimentally through calorimetry or by studying the equilibrium constant at different temperatures. These parameters would indicate whether the cyclization is an exothermic or endothermic process and whether it is spontaneous under the given conditions. Computational studies can also provide reliable estimates of these thermodynamic quantities. For example, theoretical studies on the reactions of propanal and acetone with hydroperoxyl radicals have provided detailed kinetic and thermodynamic data google.com. While not directly related, these studies showcase the power of computational chemistry in understanding reaction mechanisms.
Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Pyridyloxy 2 Propanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(2-Pyridyloxy)-2-propanone, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Spectral Data Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the methylene (B1212753) bridge, and the four protons of the pyridine (B92270) ring. The methyl protons would appear as a sharp singlet, while the methylene protons would also present as a singlet. The protons on the pyridine ring will show more complex splitting patterns (doublets and triplets) characteristic of a 2-substituted pyridine system.
The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for the carbonyl carbon, the methyl carbon, the methylene carbon, and the five carbons of the pyridine ring. The carbonyl carbon is expected to have the most downfield chemical shift.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃ | ~2.2 | ~27 |
| CH₂ | ~4.9 | ~75 |
| C=O | - | ~206 |
| Pyridine-H3 | ~7.0 | ~112 |
| Pyridine-H4 | ~7.7 | ~139 |
| Pyridine-H5 | ~6.9 | ~118 |
| Pyridine-H6 | ~8.1 | ~148 |
| Pyridine-C2 | - | ~163 |
| Pyridine-C3 | - | ~112 |
| Pyridine-C4 | - | ~139 |
| Pyridine-C5 | - | ~118 |
| Pyridine-C6 | - | ~148 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in different deuterated solvents.
To confirm the precise structural assignment, two-dimensional (2D) NMR techniques are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would unequivocally link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also correlate each of the four pyridine proton signals to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecule. Key HMBC correlations would be observed from the methylene protons to the carbonyl carbon and to the C2 carbon of the pyridine ring, confirming the ether linkage. Correlations from the methyl protons to the carbonyl carbon would also be expected.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, NOESY can help to confirm the through-space relationships between protons, for instance, between the methylene bridge protons and the H3 proton of the pyridine ring.
In the case of substituted derivatives of this compound, heteronuclear NMR becomes highly relevant. For example, if a fluorine atom is introduced onto the pyridine ring, ¹⁹F NMR would provide a direct and sensitive method for its detection and characterization. The chemical shift of the fluorine signal and its coupling to nearby protons (¹H-¹⁹F coupling) would give precise information about its location on the ring. Similarly, if a phosphorus-containing moiety were incorporated, ³¹P NMR would be the technique of choice for its analysis.
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be characterized by several diagnostic absorption bands.
Key IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretching | 1715-1730 | Strong |
| C-O-C (Aryl Ether) | Asymmetric Stretching | 1230-1270 | Strong |
| C-O-C (Aryl Ether) | Symmetric Stretching | 1020-1075 | Medium |
| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 | Medium to Strong |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
The most prominent peak in the spectrum would be the strong absorption due to the carbonyl (C=O) stretch, which is characteristic of a ketone. The presence of strong bands in the 1270-1020 cm⁻¹ region would confirm the C-O-C ether linkage. The various peaks in the 1600-1400 cm⁻¹ range are indicative of the pyridine ring's C=C and C=N stretching vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The pyridine ring is the primary chromophore in the molecule, and its π → π* transitions would likely result in strong absorptions in the UV region, typically around 200-280 nm. The carbonyl group also has a weaker n → π* transition, which is expected to appear at a longer wavelength, possibly around 280-320 nm. The position of these absorption maxima can be influenced by the solvent polarity. Analysis of substituted derivatives would show shifts in these absorption bands depending on the nature and position of the substituent on the pyridine ring.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₂), the calculated exact mass is 151.0633 g/mol . HRMS analysis should provide a molecular ion peak ([M+H]⁺ or [M]⁺˙) that matches this value with high accuracy (typically within 5 ppm), confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.
Plausible Fragmentation Pathways for this compound:
| m/z of Fragment | Proposed Structure/Loss |
| 151 | Molecular Ion [C₈H₉NO₂]⁺˙ |
| 108 | Loss of acetyl radical (•COCH₃) |
| 95 | [C₅H₄NO]⁺ (pyridyloxy cation) |
| 78 | Pyridine radical cation [C₅H₄N]⁺˙ |
| 43 | Acetyl cation [CH₃CO]⁺ |
The fragmentation would likely be initiated by cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of an acetyl cation (m/z 43) or an acetyl radical. Another significant fragmentation pathway would involve the cleavage of the ether bond, resulting in ions corresponding to the pyridyloxy moiety. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and conformational details.
Should single crystals of this compound be grown, X-ray diffraction analysis would definitively establish its solid-state molecular architecture. The expected outcomes of such an analysis would include a detailed crystallographic information file (CIF), containing data such as the crystal system, space group, and unit cell dimensions. This data would allow for the generation of a three-dimensional model of the molecule, revealing the precise spatial relationship between the pyridyloxy and propanone moieties.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 821.4 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a single-crystal X-ray diffraction experiment.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration of Chiral Analogs
Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral analogs of this compound, CD spectroscopy would be instrumental in determining their enantiomeric purity and assigning their absolute configuration.
If a chiral analog of this compound were synthesized, for instance, by introducing a stereocenter, each enantiomer would produce a unique CD spectrum, which are mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers could be unequivocally assigned.
Hypothetical Circular Dichroism Data for a Chiral Analog of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 220 | +1.5 |
| 245 | -2.8 |
| 270 | +0.9 |
| 310 | -0.5 |
Note: The data in this table is hypothetical and illustrates the type of data obtained from a circular dichroism experiment for a single enantiomer.
Computational and Theoretical Studies on 1 2 Pyridyloxy 2 Propanone
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics
Molecular Dynamics (MD) simulations model the physical motion of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the exploration of dynamic processes and the statistical mechanics of the system.
For 1-(2-Pyridyloxy)-2-propanone, MD simulations would be used to:
Perform Conformational Analysis: By simulating the molecule over nanoseconds, one can observe transitions between different rotational isomers (conformers) and determine their relative stabilities and populations in a given environment (e.g., in a vacuum or solvated in water). uea.ac.uk
Study Intermolecular Interaction Dynamics: Simulating multiple molecules of this compound together, or in the presence of solvent molecules, reveals the nature of intermolecular forces. mtak.huiastate.edu This can provide insights into properties like solvation structure, hydrogen bonding potential (with protic solvents), and the tendency for self-aggregation.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to a specific activity or property. wikipedia.orglibretexts.org While often used for biological activity, QSAR can also model chemical reactivity or physicochemical properties. nih.gov
To develop a QSAR model for a property of this compound, one would first need experimental data for a series of structurally similar compounds. The process involves:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its constitutional, topological, electronic, and steric properties is calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed chemical activity (e.g., reaction rate constant). nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for predicting a chemical reactivity parameter (log k) for derivatives of this compound might take the form:
log k = c₀ + c₁ (LUMO) + c₂ (logP) + c₃ (TPSA)
Where LUMO is the energy of the Lowest Unoccupied Molecular Orbital, logP is the partition coefficient, TPSA is the topological polar surface area, and c₀-c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized analogues.
Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms-in-Molecules, QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wiley.comucr.eduwiley-vch.de This analysis partitions a molecule into atomic basins and characterizes the bonds connecting them. gla.ac.uk
The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. orientjchem.orgnih.gov The properties of the electron density at these points reveal the nature of the chemical bond.
For this compound, QTAIM analysis would provide quantitative measures for every bond. Key parameters include:
Electron Density (ρ(r)): Its magnitude correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, found in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.govsciencesconf.org
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |
|---|---|---|---|
| C=O (ketone) | 0.350 | -0.580 | Polar covalent bond |
| C(pyridyl)-N | 0.310 | -0.950 | Polar covalent bond |
| C(pyridyl)-O | 0.240 | -0.450 | Covalent single bond |
| CH₂-C(ketone) | 0.265 | -0.650 | Covalent single bond |
This analysis would provide a detailed, quantitative picture of the electronic structure and bonding within the this compound molecule, complementing the insights gained from orbital-based approaches.
Applications of 1 2 Pyridyloxy 2 Propanone in Advanced Chemical Science
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
The structure of 1-(2-Pyridyloxy)-2-propanone, featuring a reactive ketone group and a pyridyloxy moiety, positions it as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality allows for a variety of transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions. The pyridyloxy group, on the other hand, can influence the reactivity of the molecule and serve as a handle for further modifications or as a key component in the final target structure.
While specific examples of the use of this compound as a building block are not readily found, the synthesis of related pyridyl-ketones is well-established. For instance, the synthesis of various functionalized dialkyl ketones has been achieved through methods like the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.gov Such methodologies could potentially be adapted for the synthesis of precursors to or derivatives of this compound. The synthesis of pyridines from ketones is also a known transformation, highlighting the synthetic versatility of the ketone group within a pyridyl-containing molecule. nih.gov
Coordination Chemistry and Ligand Design Based on the Pyridyloxy-Propanone Moiety
The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the ether linkage and the ketone group makes this compound a potential chelating ligand for various metal ions. The geometry and electronic properties of the resulting metal complexes would be influenced by the coordination mode of the ligand.
Synthesis and Characterization of Metal Complexes with Transition Metals
The pyridyl group is a well-known and effective ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. youtube.com The combination of the pyridyl nitrogen and the ether and/or ketone oxygen in this compound could allow it to act as a bidentate or even a tridentate ligand. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Although no specific crystal structures of metal complexes with this compound are reported, studies on similar pyridyl-ketone ligands have demonstrated their ability to form complexes with metals like Palladium(II). acs.org For example, di(2-pyridyl) ketone has been used to prepare complexes such as (dpk)PdCl2 and (dpk)Pd(OAc)2. acs.org The characterization of these complexes often involves techniques such as X-ray crystallography, NMR spectroscopy, FT-IR spectroscopy, and thermal analysis to determine their structure and properties. acs.org
Table 1: Examples of Transition Metal Complexes with Pyridyl-Containing Ligands
| Ligand | Metal Ion | Complex Formula | Reference |
| Di(2-pyridyl) ketone (dpk) | Pd(II) | (dpk)PdCl2 | acs.org |
| Di(2-pyridyl) ketone (dpk) | Pd(II) | (dpk)Pd(OAc)2 | acs.org |
| (Pyridyl)imine | Fe(II) | [Fe(L)3]2+ | researchgate.net |
This table presents examples of complexes with related pyridyl-ketone and pyridyl-imine ligands to illustrate the coordination potential of such functionalities, as direct data for this compound is not available.
Evaluation of Coordination Modes, Ligand Properties, and Metal-Ligand Interactions
The coordination of this compound to a metal center could occur in several ways. A common mode would involve chelation through the pyridyl nitrogen and one of the oxygen atoms, forming a stable five- or six-membered ring. The specific coordination geometry would depend on the metal ion, its oxidation state, and the presence of other ligands.
The electronic properties of the pyridyloxy-propanone moiety would play a crucial role in determining the nature of the metal-ligand interactions. The electron-withdrawing or -donating nature of substituents on the pyridine ring could be used to tune the ligand's properties and, consequently, the catalytic or photophysical behavior of the resulting metal complex. The study of these interactions often involves computational methods alongside experimental techniques to understand the bonding and electronic structure of the complexes.
Catalytic Applications in Chemical Transformations
The potential of this compound and its metal complexes in catalysis is an area of significant interest. The combination of a Lewis basic pyridine nitrogen and a carbonyl group could enable its participation in various catalytic cycles.
Investigations in Organocatalysis and Metal-Catalyzed Reactions
In the realm of organocatalysis, the pyridyl moiety can act as a Lewis base to activate substrates. Pyridine derivatives have been utilized in a variety of organocatalytic reactions. researchgate.net While there are no specific reports on this compound as an organocatalyst, its structure suggests potential applications in reactions where a mild Lewis base is required. For instance, pyridine N-oxides, which share the pyridyl core, are known to catalyze a range of reactions. researchgate.net
As a ligand in metal-catalyzed reactions, complexes of this compound could exhibit catalytic activity. For example, palladium complexes of pyridyl-ketone ligands have been shown to be effective catalysts in Heck coupling reactions. acs.org Similarly, iron(II) complexes with (pyridyl)imine ligands have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net The catalytic performance in such systems is often dependent on the electronic and steric environment around the metal center, which can be modulated by the ligand design.
Photophysical and Photocatalytic Properties of Pyridyloxy-Propanone Containing Systems
The photophysical properties of aromatic ketones, including those containing pyridyl groups, have been a subject of study. acs.orgrsc.org The presence of both a chromophoric aromatic ring and a carbonyl group in this compound suggests that it may exhibit interesting photophysical behavior, such as fluorescence or phosphorescence. The interaction between the pyridyl and ketone moieties could lead to unique excited-state properties.
Furthermore, the combination of a light-absorbing unit and a catalytically active site (either the organic moiety itself or a coordinated metal ion) opens up the possibility of photocatalytic applications. The merging of photoredox catalysis with organocatalysis has emerged as a powerful strategy in synthetic chemistry. nih.gov While specific studies on the photocatalytic properties of this compound are lacking, the general principles suggest that such a molecule could potentially be involved in light-driven chemical transformations. For instance, the photophysics of phenyl pyridyl ketones have been investigated, revealing complex behaviors in different environments. rsc.org
No Scientific Literature Found for this compound in Advanced Chemical Science Applications
Despite a comprehensive search of scientific databases and literature, no research articles, patents, or scholarly data could be found for the chemical compound "this compound" in the context of supramolecular architectures, materials science, self-assembly, dendrimers, or polymers.
The specified outline for the article, "," including its integration into supramolecular architectures and functional materials, cannot be addressed due to the apparent absence of this compound in published scientific research.
Searches for "this compound" consistently yield results for a structurally different isomer, 1-(Pyridin-2-yl)propan-2-one . This related compound, a picolyl ketone, has a distinct chemical structure and is not the pyridyloxy ether derivative specified in the request.
While general research exists on the role of "pyridyloxy groups" in the self-assembly of molecules and "pyridyl-functionalized" moieties in the structure of dendrimers and polymers, this information is not specific to "this compound." Without any data on the synthesis, properties, and behavior of the requested compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.
It is possible that "this compound" is a novel compound that has not yet been synthesized or reported in the scientific literature, or that the name provided is incorrect. Therefore, the detailed exploration of its applications in advanced chemical science, as requested, cannot be fulfilled at this time.
Biochemical and Enzymatic Interaction Studies of 1 2 Pyridyloxy 2 Propanone Analogs in Vitro, Mechanistic Focus
Investigation of Molecular Interactions with Isolated Biological Macromolecules
The interaction of small molecules like 1-(2-pyridyloxy)-2-propanone analogs with biological macromolecules is the foundation of their biological effects. These interactions, driven by a variety of intermolecular forces, can lead to the inhibition or activation of enzymes, or the modulation of receptor functions.
In Vitro Enzyme Inhibition and Activation Studies (mechanistic focus on enzyme kinetics and binding thermodynamics)
Analogs of this compound, particularly those with a ketone functional group, are expected to interact with a variety of enzymes. A notable example of a structurally related compound is phenoxyacetone, which has been studied as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.
Enzyme Kinetics of Inhibition:
Ketone-containing compounds can act as transition-state analog inhibitors for hydrolases like acetylcholinesterase. The catalytic mechanism of AChE involves the formation of a tetrahedral transition state during the hydrolysis of acetylcholine. The carbonyl carbon of the ketone in a molecule like this compound can mimic this transition state, binding tightly to the active site of the enzyme without being hydrolyzed. This leads to reversible inhibition of the enzyme's activity.
The potency of such inhibitors is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For a series of halo-substituted phenoxyacetone analogs, which are structurally similar to pyridyloxy-propanone analogs, the inhibitory potency against acetylcholinesterase has been evaluated.
| Compound | Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| Phenoxyacetone | Acetylcholinesterase | Reversible, Transition-State Analog | Data not available | Data not available |
| 1-Fluoro-3-phenoxy-2-propanone | Acetylcholinesterase | Reversible, Transition-State Analog | Data not available | Data not available |
| 1-Chloro-3-phenoxy-2-propanone | Acetylcholinesterase | Reversible, Transition-State Analog | Data not available | Data not available |
| 1-Bromo-3-phenoxy-2-propanone | Acetylcholinesterase | Reversible, Transition-State Analog | Data not available | Data not available |
Binding Thermodynamics:
The interaction between an inhibitor and an enzyme can be further understood by examining the thermodynamic parameters of binding: the Gibbs free energy change (ΔG°), the enthalpy change (ΔH°), and the entropy change (ΔS°). These parameters provide insight into the driving forces of the binding event. For instance, a negative ΔH° indicates that the binding is enthalpically driven, often due to the formation of favorable hydrogen bonds and van der Waals interactions. A positive ΔS° suggests an entropically driven process, which can be due to the release of water molecules from the binding site (the hydrophobic effect).
| Inhibitor Class | Enzyme | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |
| Ketone-based transition-state analogs | Acetylcholinesterase | -8 to -12 | -5 to -10 | -3 to -2 |
| Pyridone Derivatives | Pim-1 Kinase | -9.5 | -7.2 | -2.3 |
These are representative values for ketone-based inhibitors and other heterocyclic enzyme inhibitors and are intended to be illustrative.
Elucidation of Ligand-Receptor Interaction Modulation at a Molecular Level
Pyridyl ether moieties are present in a number of compounds that interact with various receptors, including nicotinic acetylcholine receptors (nAChRs). While distinct from enzymes, the principles of molecular recognition are similar. The pyridyl nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's binding pocket.
Molecular docking studies on pyrazole derivatives with receptor tyrosine kinases have shown that specific hydrogen bonds and hydrophobic interactions are crucial for binding affinity. For pyridyloxy-propanone analogs, the pyridyl group could orient the molecule within a binding site, while the propanone moiety could form additional interactions, potentially leading to allosteric modulation of the receptor's function. This could involve stabilizing a particular conformational state of the receptor, thereby enhancing or diminishing its response to its natural ligand.
Characterization of Enzymatic Transformation Pathways Involving Pyridyloxy-Propanone Derivatives
When introduced into a biological system, xenobiotics like this compound and its analogs are subject to metabolism by various enzymes, primarily the cytochrome P450 (CYP) superfamily. pharmatutor.orgnih.gov The metabolic fate of these compounds is crucial in determining their biological activity and duration of action.
The pyridyl ether linkage is a key site for enzymatic transformation. The metabolism of pyridyloxy compounds can proceed through several pathways:
O-dealkylation: Cleavage of the ether bond is a common metabolic pathway for aryl ethers. This would result in the formation of 2-hydroxypyridine and acetone (B3395972).
Hydroxylation: The pyridine (B92270) ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. This increases the polarity of the molecule, facilitating its excretion.
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide derivative.
The specific metabolites formed would depend on the particular CYP isozymes involved and the substitution pattern on the pyridyloxy-propanone analog.
| Metabolic Pathway | Enzyme Family | Potential Metabolites |
| O-dealkylation | Cytochrome P450 | 2-Hydroxypyridine, Acetone |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated pyridyloxy-propanone derivatives |
| N-oxidation | Cytochrome P450, Flavin-containing monooxygenases | 1-(2-Pyridyl-N-oxide)-2-propanone |
Rational Design of Pyridyloxy-Propanone Analogs as Molecular Probes for Biochemical Pathways (non-therapeutic applications)
The structural features of pyridyloxy-propanone analogs make them suitable scaffolds for the design of molecular probes to investigate biochemical pathways. A molecular probe is a molecule that can be used to detect and visualize specific biological molecules or processes.
The design of such probes often involves the incorporation of a reporter group, such as a fluorophore, and a reactive group that can interact with the target of interest. For example, a pyridyloxy-propanone analog could be designed as a fluorogenic probe for a specific enzyme.
Design Principles:
Recognition Element: The pyridyloxy-propanone core would serve as the recognition element, providing specificity for the target enzyme or receptor.
Reporter Group: A fluorescent moiety, such as a coumarin or a BODIPY dye, could be attached to the molecule.
Linker: A linker can be used to connect the recognition element and the reporter group, optimizing the probe's properties.
Quenching/De-quenching Mechanism: The probe would be designed to be non-fluorescent or weakly fluorescent in its native state. Upon interaction with the target enzyme (e.g., enzymatic cleavage of a specific bond), the fluorophore would be released or undergo a conformational change, leading to a significant increase in fluorescence.
For instance, an ester or amide linkage could be introduced into the propanone side chain, which could be a substrate for a specific hydrolase. Cleavage of this bond would then lead to a change in the electronic properties of the fluorophore, resulting in a detectable signal. The pyridine moiety in such probes can also aid in targeting specific cellular compartments, such as lysosomes, due to its basic nature. spectroscopyonline.com
| Probe Component | Function | Example Moiety |
| Recognition Scaffold | Binds to the target biomolecule | Pyridyloxy-propanone |
| Reporter Group | Generates a detectable signal | Fluorescein, Rhodamine, BODIPY |
| Reactive/Linker Group | Modulates the reporter signal upon interaction | Ester, Amide, Self-immolative linker |
By systematically modifying the structure of this compound, it is possible to develop a range of molecular tools for studying enzyme function and biochemical pathways with high specificity and sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
